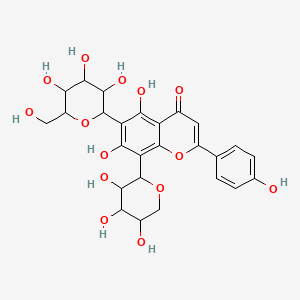

Neoschaftoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Schaftoside kann durch enzymatische Prozesse unter Verwendung von C-Glucosyltransferasen und Isoflavon-2'-Hydroxylasen synthetisiert werden . Die Biosynthese beinhaltet einen zweistufigen Di-C-Glykosylierungspfad, bei dem die Enzyme die Glukosylierung und Arabinosylierung des Flavonoid-Aglykons katalysieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von Schaftoside erfolgt in der Regel durch Extraktion aus pflanzlichen Quellen. So beinhaltet beispielsweise das Herstellungsverfahren aus Desmodium styracifolium das Zerkleinern des Pflanzenmaterials, das Hinzufügen von biologischen Enzymen und die Durchführung einer Enzymolysis bei normaler Temperatur über mehrere Tage . Die Flavonoid-C-Glykoside werden dann durch verschiedene chromatographische Verfahren getrennt und gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Schaftoside durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen erfolgen in der Regel unter milden Bedingungen, um die Integrität der Flavonoidstruktur zu erhalten .

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Derivate von Schaftoside, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Schaftoside hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Untersuchung der Flavonoidbiosynthese und Glykosylierungspfade verwendet.

Medizin: Es hat eine antivirale Aktivität gegen SARS-CoV-2 gezeigt, indem es die 3CL-Pro und PL-Pro des Virus hemmt.

Wirkmechanismus

Schaftoside übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus:

Antiviraler Mechanismus: Es hemmt die 3CL-Pro und PL-Pro von SARS-CoV-2, wodurch die Virusreplikation verhindert wird.

Neuroprotektiver Mechanismus: Schaftoside fördert die Autophagie und reduziert Apoptose und Entzündungen durch die Aktivierung des AMPK/mTOR-Signalwegs.

Entzündungshemmender Mechanismus: Es hemmt die Expression von TLR4 und Myd88, wodurch Entzündungen reduziert werden.

Wirkmechanismus

Schaftoside exerts its effects through multiple molecular targets and pathways:

Antiviral Mechanism: It inhibits the 3CL pro and PL pro of SARS-CoV-2, preventing viral replication.

Neuroprotective Mechanism: Schaftoside enhances autophagy and reduces apoptosis and inflammation through the activation of the AMPK/mTOR pathway.

Anti-inflammatory Mechanism: It inhibits the expression of TLR4 and Myd88, reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Schaftoside wird oft mit anderen Flavonoid-Di-C-Glykosiden wie Isoschaftoside, Violanthin und Isoviolanthin verglichen . Diese Verbindungen teilen sich ähnliche Biosynthesewege und biologische Aktivitäten, unterscheiden sich aber in ihren Zuckerresten und spezifischen molekularen Zielstrukturen. Die einzigartige Kombination von antiviralen, entzündungshemmenden und neuroprotektiven Eigenschaften von Schaftoside unterscheidet es von diesen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51938-32-0, 207461-10-7 | |

| Record name | 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)

![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)

![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)

![2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1230519.png)

![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)